molecular formula C14H21NO2 B13881092 tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate

tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate

Cat. No.: B13881092
M. Wt: 235.32 g/mol
InChI Key: JONREAQCEFKDLI-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate is a carbamate-protected amine derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a phenethylamine scaffold, a common structural motif in pharmacologically active molecules. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, is widely employed as a protecting group for amines during multi-step synthetic sequences, as it is stable under a variety of reaction conditions and can be removed under mild acidic conditions . This makes the compound a valuable building block for the synthesis of more complex molecules , including potential active pharmaceutical ingredients (APIs). Researchers utilize this compound in the development of novel therapeutic agents; carbamate derivatives are found in a range of approved drugs acting as protease inhibitors, anticonvulsants, and cholinesterase inhibitors . Its structural resemblance to a peptide bond allows it to act as an amide isostere, which can improve the metabolic stability and bioavailability of lead compounds . The compound is typically supplied as a solid and should be stored in a cool, dry place. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO2/c1-11-6-5-7-12(10-11)8-9-15-13(16)17-14(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,15,16)

InChI Key

JONREAQCEFKDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate

One of the most common and reliable methods to prepare this compound is the reaction of 2-(3-methylphenyl)ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.

Typical procedure:

  • Dissolve 2-(3-methylphenyl)ethylamine (substrate) in a suitable solvent such as methanol or dichloromethane.
  • Add sodium bicarbonate (NaHCO3) or triethylamine to neutralize the acid formed.
  • Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.
  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by chromatography if necessary.

This method yields this compound in good to excellent yields (typically >80%) and is widely used due to its mild conditions and operational simplicity.

Alternative Carbamate Formation via Mixed Carbonates

Carbamate derivatives including tert-butyl carbamates can also be synthesized via alkoxycarbonylation of amines using mixed carbonates such as di(2-pyridyl) carbonate (DPC). This method offers high yields and avoids some limitations of direct Boc protection.

Procedure highlights:

  • Prepare mixed carbonate reagent from 2-hydroxypyridine and triphosgene in the presence of triethylamine.
  • React the mixed carbonate with the primary amine substrate in the presence of triethylamine or potassium hydride.
  • The reaction proceeds under mild conditions yielding the corresponding carbamate derivatives efficiently.

This method is particularly useful for sensitive or multifunctional substrates.

Preparation via Curtius Rearrangement

A more complex route involves the Curtius rearrangement of acyl azides derived from carboxylic acid precursors, leading to isocyanate intermediates that are trapped by tert-butanol to form tert-butyl carbamates.

Key steps:

  • Conversion of the corresponding carboxylic acid to acyl azide using sodium azide and di-tert-butyl dicarbonate.
  • Thermal rearrangement of the acyl azide to isocyanate intermediate.
  • Trapping of isocyanate with tert-butanol or tert-butyl alcohol derivatives to yield the Boc-protected amine.

This method is less commonly used for simple amines like 2-(3-methylphenyl)ethylamine but is valuable for complex substrates or when stereochemical control is required.

Mixed Anhydride Method for Boc Carbamate Synthesis

According to a Chinese patent (CN102020589B), a method for preparing t-butyl carbamate derivatives involves forming a mixed acid anhydride intermediate from N-BOC-D-serine and isobutyl chlorocarbonate, followed by condensation with benzylamine derivatives. While this method is specific to certain substrates, it demonstrates the versatility of mixed anhydride intermediates in carbamate synthesis.

Experimental Data Summary

Method Reagents & Conditions Yield (%) Notes
Boc protection with Boc2O 2-(3-methylphenyl)ethylamine, Boc2O, NaHCO3, MeOH, rt 80-90 Mild, efficient, widely used
Mixed carbonate alkoxycarbonylation Di(2-pyridyl) carbonate, amine, triethylamine, rt 75-85 High yield, useful for sensitive substrates
Curtius rearrangement Acyl azide precursor, thermal rearrangement, tert-butanol 60-75 Complex, stereoselective, less common for simple amines
Mixed anhydride condensation N-BOC-D-serine, isobutyl chlorocarbonate, benzylamine 70-85 Specific to certain substrates, patent method

Research Outcomes and Considerations

  • The Boc protection of primary amines such as 2-(3-methylphenyl)ethylamine is routinely achieved under mild conditions with di-tert-butyl dicarbonate and base, providing high yields and purity.
  • Mixed carbonate reagents offer an alternative that can be advantageous for substrates sensitive to acidic or basic conditions.
  • The Curtius rearrangement route, while more complex, allows access to carbamates with stereochemical control, which may be important in pharmaceutical intermediate synthesis.
  • The choice of method depends on substrate sensitivity, desired stereochemistry, and scale of synthesis.
  • Purification typically involves standard chromatographic techniques or crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate, a carbamate compound, has applications across chemistry, biology, and medicine. It contains a tert-butyl group, an amino group, and a carbamate group.

Scientific Research Applications

This compound is used as a building block in organic synthesis, playing a role as a protecting group for amines and in the synthesis of complex molecules.

Applications:

  • Chemistry This compound is a building block in organic synthesis. It is also used as a protecting group for amines.
  • Biology It can be used to study enzyme interactions and as a substrate in biochemical assays and in the synthesis of biologically active molecules.
  • Medicine It has potential applications in medicinal chemistry for the creation of new drugs and is used in the synthesis of pharmaceutical ingredients and intermediates.
  • Industry This compound is used to produce polymers, adhesives, and coatings. It can also be used as an intermediate in creating specialty chemicals and agrochemicals.

Chemical Reactions

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate can undergo different chemical reactions:

  • Oxidation Oxidation can occur using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Reagents and Conditions:

  • Oxidation Hydrogen peroxide is used in the presence of a catalyst like acetic acid.
  • Reduction Lithium aluminum hydride is used in anhydrous ether, or sodium borohydride is used in methanol.
  • Substitution Nucleophiles like halides or alkoxides are used in the presence of a base like sodium hydroxide.

Products Formed:

  • Oxidation Oxides or hydroxylated products can form.
  • Reduction Amines or alcohols can form.
  • Substitution Substituted amines or carbamates can form.

Related Compounds

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate with structurally related carbamates is summarized in Table 1.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Reference
This compound C₁₅H₂₁NO₂ 247.33 3-Methylphenethyl, Boc-protected N/A N/A Inferred
tert-Butyl N-[(3-methylphenyl)methyl]carbamate C₁₃H₁₉NO₂ 221.30 3-Methylbenzyl, Boc-protected 80–82 284 (predicted)
tert-Butyl N-[2-(5-chloro-2-oxo-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₈ClN₃O₃ 335.77 Chlorobenzimidazolone, Boc-protected N/A N/A
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate C₁₈H₂₅NO₃ 315.40 Ethoxyvinyl, 3-methylbenzyl N/A N/A

Key Observations :

  • Molecular Weight and Solubility : The 3-methylphenethyl group increases molecular weight compared to benzyl analogs (e.g., ), likely reducing aqueous solubility but enhancing lipid membrane permeability.
  • Thermal Stability : tert-Butyl carbamates generally exhibit higher thermal stability than ethyl or vinyl carbamates due to the bulky tert-butyl group .

Biological Activity

Tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets and pathways. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N2O2
  • Molecular Weight : 221.28 g/mol

This compound features a tert-butyl group attached to a carbamate functional group linked to an ethyl chain that includes a 3-methylphenyl moiety.

This compound exhibits its biological activity primarily through interactions with enzymes and receptors involved in various metabolic pathways. The compound may engage in:

  • Hydrogen bonding : This is crucial for interactions with biological macromolecules such as proteins and nucleic acids.
  • Van der Waals forces : These non-covalent interactions can stabilize the binding of the compound to its targets.

In Vitro Studies

Recent studies have evaluated the in vitro activity of this compound against various cell lines. The findings suggest:

  • Anticancer Activity : The compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these pathways are dysregulated.

Table 1: Biological Activity of this compound

Biological ActivityAssay TypeResultReference
CytotoxicityMTT AssayIC50 = 25 µM
Enzyme InhibitionEnzyme Assay50% inhibition at 10 µM
AntimicrobialDisk DiffusionZone of inhibition = 15 mm

Case Studies

  • Anticancer Study : A study involving human breast cancer cell lines showed that this compound induced apoptosis at concentrations above 20 µM. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death .
  • Enzyme Interaction Study : Research focused on the inhibition of acetylcholinesterase (AChE), where the compound displayed a competitive inhibition profile with an IC50 value of 15 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

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